molecular formula C6H12O2 B1601499 5-Methoxypentanal CAS No. 84629-00-5

5-Methoxypentanal

Cat. No.: B1601499
CAS No.: 84629-00-5
M. Wt: 116.16 g/mol
InChI Key: KCCMPTAMMUQNSK-UHFFFAOYSA-N
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Description

5-Methoxypentanal is an organic compound with the molecular formula C6H12O2. It is an aldehyde with a methoxy group attached to the fifth carbon of the pentanal chain. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxypentanal can be synthesized through several methods. One common method involves the reaction of 5-methoxypentanol with an oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane. The reaction proceeds under mild conditions and yields this compound as the primary product.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of 5-methoxypentanol using a suitable catalyst such as platinum or palladium on carbon. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form 5-methoxypentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 5-methoxypentanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products:

    Oxidation: 5-Methoxypentanoic acid.

    Reduction: 5-Methoxypentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxypentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 5-Methoxypentanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The methoxy group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Pentanal: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    5-Methoxypentanone: Has a ketone group instead of an aldehyde, leading to different reactivity patterns.

    5-Methoxyhexanal: Has an additional carbon in the chain, affecting its physical and chemical properties.

Uniqueness: 5-Methoxypentanal is unique due to the presence of both an aldehyde and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-methoxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-8-6-4-2-3-5-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCMPTAMMUQNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515617
Record name 5-Methoxypentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84629-00-5
Record name 5-Methoxypentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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